N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide
Description
This compound features a pyrrole core substituted with a butyl group at position 1, methyl groups at positions 4 and 5, a phenylsulfonyl group at position 3, and a 2-methylpropanamide (isobutyramide) moiety at position 2. The butyl chain and methyl groups contribute to lipophilicity, while the amide functionality may enable hydrogen bonding, affecting bioavailability. Structural studies of such compounds often employ crystallographic tools like SHELX for resolving bond geometries and conformations .
Properties
Molecular Formula |
C20H28N2O3S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H28N2O3S/c1-6-7-13-22-16(5)15(4)18(19(22)21-20(23)14(2)3)26(24,25)17-11-9-8-10-12-17/h8-12,14H,6-7,13H2,1-5H3,(H,21,23) |
InChI Key |
OTYOVDHVYTUOTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C(C)C)S(=O)(=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multistep organic reactions. One common method includes the use of 1-butyl-3-methylimidazolium tetrafluoroborate as a medium for the synthesis of novel derivatives . The reaction conditions often involve temperatures around 80–85°C for 90–120 minutes, providing good yields and environmentally friendly protocols.
Chemical Reactions Analysis
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a reagent in organic reactions.
Mechanism of Action
The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrole Cores
Compound A: N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide (CAS 478032-68-7, )
- Substituent Differences: Position 3: Cyano (-CN) vs. phenylsulfonyl (-SO₂Ph) in the target compound. Positions 4 and 5: Diphenyl (-Ph) vs. dimethyl (-CH₃) groups.
- Physicochemical Properties: Molecular Weight: Compound A (385.5 g/mol) is lighter than the target compound (estimated ~455 g/mol due to the heavier SO₂Ph group). Lipophilicity: Diphenyl groups in Compound A increase logP (more lipophilic) compared to the target’s dimethyl groups. Solubility: The target’s phenylsulfonyl group enhances polarity, likely improving aqueous solubility relative to Compound A’s cyano and diphenyl substituents.
- Synthetic Pathways: Both likely involve pyrrole ring formation followed by substitution. The phenylsulfonyl group may require sulfonation, while the cyano group in Compound A could be introduced via cyanation.
Compounds with Sulfonamide/Sulfonyl Functionality
Compound B : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
- Core Heterocycle : Pyrimidine vs. pyrrole in the target.
- Sulfonamide Group : Positioned on a pyrimidine-thioether scaffold in Compound B, whereas the target’s sulfonyl group is directly attached to pyrrole.
- Electronic Effects : Both sulfonyl/sulfonamide groups are electron-withdrawing, but the pyrimidine core in Compound B may delocalize electron density differently compared to pyrrole.
Amide-Containing Analogues
Compound C: (R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]butanamide ()
- Amide Variations: Compound C includes a tetrahydro pyrimidin-1(2H)-yl group and phenoxyacetamide, while the target has a simpler isobutyramide.
- Stereochemistry : Compound C emphasizes chiral centers (R/S configurations), whereas the target’s stereochemical profile is unspecified.
Pyrrole-Based Coordination Complexes
Compound D : Pd(II) complexes with N-((1H-pyrrol-2-yl)methylene) ligands ()
- Application : Used as catalysts for MMA polymerization, contrasting with the target’s unspecified biological/industrial role.
- Substituent Effects : Ligands in Compound D (e.g., methoxy or methylthio groups) modify Pd(II) coordination geometry, whereas the target’s substituents may influence binding in hypothetical pharmacological contexts.
Data Tables
Table 1: Substituent Comparison of Pyrrole Derivatives
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | ~455 | 3.8 | Moderate |
| Compound A () | 385.5 | 5.2 | Low |
| Compound B () | ~600 | 4.5 | Low |
Research Findings and Implications
- Electron-Withdrawing Effects: The phenylsulfonyl group in the target compound may stabilize the pyrrole ring via resonance, contrasting with Compound A’s cyano group, which exerts inductive effects .
- Biological Relevance : While Compound A’s diphenyl groups enhance membrane permeability, the target’s dimethyl and sulfonyl groups could optimize metabolic stability and target binding in drug design.
- Catalytic Potential: Unlike Compound D’s Pd(II) complexes, the target’s structure lacks obvious coordination sites, suggesting divergent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
